molecular formula C20H21Cl2N3O3S B2992600 Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride CAS No. 1052531-27-7

Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride

Cat. No.: B2992600
CAS No.: 1052531-27-7
M. Wt: 454.37
InChI Key: CFPUPRWVLIGNJZ-UHFFFAOYSA-N
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Description

“Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . IR spectroscopy can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. The reactivity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . IR spectroscopy can provide information about the functional groups present in the molecule .

Scientific Research Applications

Antitumor and Antifilarial Agents

The synthesis of 2,4-disubstituted thiazoles and selenazoles, including compounds structurally related to the query chemical, has shown potential antitumor and antifilarial activities. A study by Kumar et al. (1993) detailed the chemical transformations leading to the creation of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, which exhibited significant in vitro activity against leukemia L1210 cell proliferation, with an IC50 of 3.2 microM. The compound's mitotic blocking was identified as its primary mechanism of cytotoxic activity, and it also demonstrated in vivo antifilarial effectiveness against Acanthocheilonema viteae in infected jirds, though it was inactive against Brugia pahangi at the tested dosage (Kumar et al., 1993).

Peptide Coupling in Synthesis

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) has been employed as an efficient coupling reagent for conjugated carboxylic acid with methyl ester amino acids hydrochloride, facilitating the synthesis of various substituted amino acid derivatives with high yields. This methodology, as discussed by Brunel, Salmi, and Letourneux (2005), highlights the reagent's utility in producing important enzymatic substrates, illustrating the broad potential of such chemicals in synthetic chemistry applications (Brunel et al., 2005).

Antimicrobial Activity

Compounds structurally similar to the query chemical, particularly those incorporating 5-chlorobenzo[d]thiazol-2-yl groups, have been synthesized and evaluated for antimicrobial properties. B'Bhatt and Sharma (2017) synthesized a series of compounds that were tested against various bacterial and fungal strains. These compounds exhibited moderate to excellent activity, showcasing the potential of such chemicals in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Herbicidal Activity

Research into 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates has demonstrated the herbicidal potential of such compounds. A study conducted by Lee, Park, and Kim (1989) explored the synthesis and phytotoxic effects of these compounds on seed germination and seedling growth across various plant species. The findings suggest the utility of these compounds, including those structurally related to the queried chemical, in agricultural applications as herbicides (Lee et al., 1989).

Future Directions

Thiazole derivatives have diverse biological activities and have been the focus of much research in recent decades . Future research may focus on designing and developing different thiazole derivatives with improved biological activities and lesser side effects . Additionally, the development of novel compounds that inhibit quorum sensing in bacteria is an emerging field .

Properties

IUPAC Name

methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)-[2-(dimethylamino)ethyl]carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S.ClH/c1-23(2)11-12-24(20-22-17-15(21)5-4-6-16(17)28-20)18(25)13-7-9-14(10-8-13)19(26)27-3;/h4-10H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPUPRWVLIGNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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